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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732

In-Depth Technical Guide: 5-Bromo-2-
hydroxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxynicotinonitrile, a halogenated pyridine derivative, is a valuable building
block in organic synthesis and medicinal chemistry. Its unique arrangement of a bromine atom,
a hydroxyl group, and a nitrile group on a pyridine ring offers multiple reactive sites for the
development of novel heterocyclic compounds. This document provides a comprehensive
overview of its molecular structure, IUPAC nomenclature, and available physicochemical data.
While detailed experimental protocols and extensive quantitative data are not widely available
in public literature, this guide consolidates the existing information to serve as a foundational
resource.

Molecular Structure and IUPAC Name

The molecular structure of 5-Bromo-2-hydroxynicotinonitrile consists of a pyridine ring
substituted at the 2-, 3-, and 5-positions. The hydroxyl group at position 2 allows for
tautomerism, existing in equilibrium with its keto form, 5-bromo-2-oxo-1,2-dihydropyridine-3-
carbonitrile. The presence of the electron-withdrawing cyano (nitrile) group and the bromine
atom significantly influences the reactivity of the pyridine ring.
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IUPAC Name: 5-Bromo-2-hydroxynicotinonitrile[1]

Synonyms:

5-Bromo-3-cyano-2-hydroxypyridine[2][3]
5-Bromo-2-hydroxy-3-pyridinecarbonitrile[3]
5-Bromo-3-cyano-2(1H)-pyridinone[3]
3-Cyano-5-bromo-2-hydroxypyridine[3]

5-Bromo-3-cyano-2-pyridinol[3]

Molecular Structure Visualization

Caption: Molecular structure of 5-Bromo-2-hydroxynicotinonitrile.

Physicochemical Data

Comprehensive, experimentally determined quantitative data for 5-Bromo-2-

hydroxynicotinonitrile is limited in publicly accessible literature. The following table

summarizes the available information.

Property Value Reference
Molecular Formula CeH3BrN20 [2][3]
Molecular Weight 199.00 g/mol [2][3]

CAS Number 405224-22-8 [2][3]
Predicted Boiling Point 292.1+40.0 °C at 760 mmHg [4]
Predicted pKa 6.87+0.10 [4]
Predicted Density 1.84+0.1 g/cm3 [4]

Storage Temperature

Inert atmosphere, Room

Temperature

[4]
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Note: The boiling point, pKa, and density are predicted values and have not been
experimentally verified in the cited sources.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of 5-Bromo-2-
hydroxynicotinonitrile are not readily available in the surveyed literature. However, general
synthetic strategies for related 3-cyano-2-pyridone derivatives have been described. These
methods typically involve the condensation of a 3-dicarbonyl compound (or its equivalent) with
a cyanoacetamide derivative in the presence of a base.

One mentioned, though non-detailed, approach for the synthesis of 5-bromo-2-oxo-1,2-
dihydropyridine-3-carbonitrile involves the reaction of 2-cyano-5-bromopyridine with ammonia
cyanide in a Seto-type amino reaction. Another general method mentioned is a pyridine ring
addition reaction where pyridine is reacted with bromoacetyl formate followed by hydroxylamine
treatment.

For the synthesis of the related compound, 5-bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-
carbonitrile, a common route involves the cyclization of dicarbonyl compounds with
cyanoacetamide.

It is important to note that these are general descriptions and would require significant
experimental development and optimization for the specific synthesis of 5-Bromo-2-
hydroxynicotinonitrile. Researchers should consult specialized chemical synthesis databases
and primary literature for more detailed procedures.

Spectroscopic Data

While commercial suppliers indicate the availability of NMR and HPLC data for 5-Bromo-2-
hydroxynicotinonitrile, the actual spectra and detailed peak assignments are not publicly
available. Based on the molecular structure, the following characteristic signals would be
expected:

e 1H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a signal
for the hydroxyl proton. The chemical shifts and coupling constants would be influenced by
the positions of the bromine and cyano groups.
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e 13C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the nitrile group.
The chemical shifts would be characteristic of a substituted pyridine, with the carbon
attached to the bromine being significantly affected.

o FT-IR: Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=N
stretch of the nitrile group, and C=C and C-N stretching vibrations of the pyridine ring.

o Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the
compound. The fragmentation pattern would likely show the loss of bromine, the cyano
group, and other characteristic fragments of the pyridine ring. The presence of bromine
would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-
containing fragments.

Conclusion

5-Bromo-2-hydroxynicotinonitrile is a chemical compound with significant potential in
synthetic and medicinal chemistry. This guide provides a summary of its known properties,
including its IUPAC name and molecular structure. However, there is a notable absence of
detailed, publicly available experimental data, including a specific synthesis protocol and
comprehensive spectroscopic analyses. Further research and publication in these areas would
be highly beneficial to the scientific community, enabling broader application of this versatile
molecule in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Bromo-2-hydroxynicotinonitrile molecular structure
and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1277732#5-bromo-2-hydroxynicotinonitrile-
molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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